molecular formula C19H16Cl2N2O2 B15018515 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

Cat. No.: B15018515
M. Wt: 375.2 g/mol
InChI Key: RALPFKOZHLTYFY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a methylquinolinyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-methylquinoline-8-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.

    N-(2-methylquinolin-8-yl)acetamide: Another related compound with a similar quinoline moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide is unique due to the combination of its dichlorophenoxy and methylquinolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methylquinolin-8-yl)propanamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-11-6-7-13-4-3-5-16(18(13)22-11)23-19(24)12(2)25-17-9-8-14(20)10-15(17)21/h3-10,12H,1-2H3,(H,23,24)

InChI Key

RALPFKOZHLTYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl)C=C1

Origin of Product

United States

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